molecular formula C8H9N B11997274 2-[(1E)-1-propenyl]pyridine

2-[(1E)-1-propenyl]pyridine

Cat. No.: B11997274
M. Wt: 119.16 g/mol
InChI Key: SMTDFMMXJHYDDE-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-1-Propenyl]pyridine is an organic compound featuring a pyridine ring substituted with a trans-configured propenyl group at the 2-position. The (1E) designation indicates the trans configuration of the double bond in the propenyl moiety, which influences its electronic and steric properties. Its structure combines the aromaticity of pyridine with the unsaturated reactivity of the propenyl group, enabling diverse chemical transformations such as cycloadditions or nucleophilic substitutions .

Properties

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]pyridine

InChI

InChI=1S/C8H9N/c1-2-5-8-6-3-4-7-9-8/h2-7H,1H3/b5-2+

InChI Key

SMTDFMMXJHYDDE-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=N1

Canonical SMILES

CC=CC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-1-propenyl]pyridine can be achieved through various methods. One common approach involves the reaction of pyridine with propenyl halides under basic conditions. For example, the reaction of pyridine with 1-bromo-1-propene in the presence of a base such as potassium carbonate can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-1-propenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide, while reduction can produce 2-propylpyridine.

Scientific Research Applications

2-[(1E)-1-propenyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-1-propenyl]pyridine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-[(1E)-1-propenyl]pyridine and related pyridine derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Key Structural Features Synthesis & Yield Functional Properties
This compound C8H9N Pyridine with trans-propenyl group at C2. Limited synthesis data in evidence; likely via Wittig or Heck coupling. Reactivity influenced by pyridine’s electron-withdrawing nature and propenyl conjugation.
2-[(1E,3Z)-4-Phenyl-1,3-butadienyl]pyridine C15H13N Extended conjugation (butadienyl) with phenyl substituent. Synthesis involves (1Z,3E)-1-(2-pyridyl)-4-phenylbuta-1,3-diene intermediates . Enhanced π-conjugation for potential optoelectronic applications.
6-[2-(4’-Fluorophenyl)-1-propenyl]-2,4-dimethoxy-5-methylpyrimidine C17H18FN3O2 Pyrimidine core with fluorophenyl-propenyl and methoxy groups. Synthesized via acetyl chloride-mediated reaction (9.8% yield) . Fluorine enhances lipophilicity; methoxy groups alter electronic density.
2-[(2E)-2-Penten-3-yl]pyridine C10H13N Longer alkenyl chain (pentenyl) with E-configuration. InChIKey and SMILES suggest possible Grignard or cross-coupling routes . Increased hydrophobicity compared to propenyl derivatives.
(E)-2-[1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine C19H23N2 Pyrrolidinyl substituent and p-tolyl group on propenyl chain. Marketed as Triprolidine hydrochloride (antihistamine); synthesized via multistep routes . Tertiary amine enhances bioavailability; aryl groups improve receptor binding.

Key Comparative Insights:

Fluorophenyl-propenyl pyrimidines (e.g., compound 10 in ) leverage fluorine’s electronegativity to modulate electronic density and metabolic stability .

Biological Activity :

  • Pyrrolidinyl-containing analogues (e.g., Triprolidine hydrochloride) demonstrate pharmacological relevance due to their ability to interact with biological targets like histamine receptors. The pyrrolidinyl group introduces basicity, enhancing water solubility when protonated .
  • In contrast, this compound lacks such functional groups, limiting its direct bioactivity but making it a versatile synthetic intermediate.

Synthetic Accessibility :

  • Propenylpyridines with simple substituents (e.g., this compound) are typically synthesized via cross-coupling reactions, while fluorinated or aryl-substituted variants require specialized reagents (e.g., acetyl chloride for fluorophenyl derivatives ).
  • Triprolidine analogues involve multistep syntheses, including chiral resolution and salt formation, reflecting higher complexity .

Steric and Stereochemical Considerations :

  • The trans configuration in this compound minimizes steric hindrance between the pyridine ring and propenyl group, unlike bulkier derivatives like 2-[(2E)-2-penten-3-yl]pyridine, where longer chains may impede reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.